molecular formula C12H5Cl3O2 B1604618 1,3,7-Trichlorodibenzo-p-dioxin CAS No. 67028-17-5

1,3,7-Trichlorodibenzo-p-dioxin

Cat. No. B1604618
CAS RN: 67028-17-5
M. Wt: 287.5 g/mol
InChI Key: RPKWIXFZKMDPMH-UHFFFAOYSA-N
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Description

1,3,7-Trichlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .


Synthesis Analysis

Dioxins are mainly produced unintentionally during the synthesis of haloaromatic compounds, bleaching of pulp, recycling of metals, and incineration of chlorine-containing organic materials, and domestic and industrial wastes . They are also produced naturally, though to a minimal extent, during volcanic eruption and natural forest fires .


Molecular Structure Analysis

The chemical formula of 1,3,7-Trichlorodibenzo-p-dioxin is C12H5Cl3O2 . The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges . In PCDDs, chlorine atoms are attached to this structure at any of 8 different places on the molecule, at positions 1–4 and 6–9 .


Chemical Reactions Analysis

Bacterial aerobic degradation of these compounds is through two major catabolic routes: lateral and angular dioxygenation pathways . The degradation of these PCDDs depends on the chlorination patterns of the substrates .


Physical And Chemical Properties Analysis

1,3,7-Trichlorodibenzo-p-dioxin is a solid, colorless compound . Its average molecular mass is 287.526 g/mol .

Scientific Research Applications

Synthesis and Biological Effects

1,3,7-Trichlorodibenzo-p-dioxin (TriCDD) and its metabolites have been a focus of research due to their biological and toxicological effects. Studies have synthesized these compounds and explored their effects on rats. For instance, Mason and Safe (1986) synthesized 2-hydroxy-3,7,8-trichlorodibenzo-p-dioxin, a major mammalian metabolite of TCDD, and examined its effects on body weight loss, organ weights, and enzyme induction in rats (Mason & Safe, 1986). They found that while 2,3,7,8-TCDD was significantly more active, the metabolite was at least three orders of magnitude less toxic than TCDD.

Environmental Impact and Degradation

The environmental impact and degradation of TriCDD have also been subjects of research. Nam et al. (2006) studied the aerobic bacterial catabolism of 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin, demonstrating the biotransformation capabilities of specific bacterial strains (Nam, Kim, Schmidt, & Chang, 2006). Similarly, Kamei and Kondo (2005) investigated the biotransformation of various polychlorinated dibenzo-p-dioxins (PCDDs) by the white-rot fungus Phlebia lindtneri, providing insights into the fungal degradation of these compounds (Kamei & Kondo, 2005).

Mechanistic Understanding and Receptor Interactions

A significant area of research is understanding the mechanisms by which TriCDD and related compounds exert their biological effects. Sutter et al. (1991) identified that TCDD alters the expression of growth regulatory genes like plasminogen activator inhibitor-2 and interleukin-1 beta (Sutter, Guzman, Dold, & Greenlee, 1991). This research contributes to the broader understanding of how such chemicals interact with cellular receptors and influence gene expression.

Risk Assessment and Toxicity Studies

Research into the toxicity and risk assessment of TriCDD is crucial for environmental and health safety. Andersen et al. (1993) developed a receptor-mediated physiologically based pharmacokinetic model for TCDD, which is pivotal for risk assessments of such chemicals (Andersen, Mills, Gargas, Kedderis, Birnbaum, Neubert, & Greenlee, 1993). Tulp and Hutzinger (1978) explored the metabolism of various chlorinated dibenzo-p-dioxins in rats, contributing to the understanding of how these compounds are processed in mammalian systems (Tulp & Hutzinger, 1978).

Safety And Hazards

1,3,7-Trichlorodibenzo-p-dioxin is considered a potential occupational carcinogen . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life .

Future Directions

Efforts have been made to harness the fundamental knowledge of bacterial diversity and aerobic bacterial transformation, degradation, and bioremediation of dioxins in contaminated systems . Future studies of dioxin action have the potential to provide additional insights into mechanisms of mammalian gene regulation that are of broader interest .

properties

IUPAC Name

1,3,7-trichlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O2/c13-6-1-2-9-10(4-6)16-11-5-7(14)3-8(15)12(11)17-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKWIXFZKMDPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C(O2)C(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80217290
Record name 1,3,7-Trichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80217290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7-Trichlorodibenzo-p-dioxin

CAS RN

67028-17-5
Record name 1,3,7-Trichlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067028175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,7-Trichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80217290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,7-TRICHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7PFF5S0PR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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